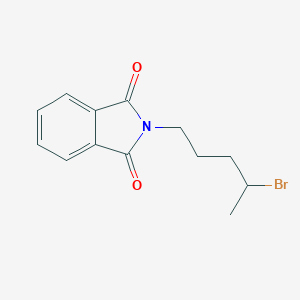

N-(4-Bromopentyl)phthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLLSMVCLJZMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286649 | |

| Record name | 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59353-62-7 | |

| Record name | N-(4-Bromopentyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4 Bromopentyl Phthalimide

Historical and Contemporary Approaches to N-Alkylation of Phthalimides

The N-alkylation of phthalimides, a cornerstone of primary amine synthesis known as the Gabriel synthesis, has evolved significantly since its inception. masterorganicchemistry.comwikipedia.org Historically, these reactions were often conducted by heating the reactants at high temperatures for extended periods, which could lead to undesirable side products and potentially hazardous conditions. scribd.com Contemporary methods have introduced milder and more efficient protocols, including the use of various solvents and catalysts to improve yields and reaction conditions. iu.eduorganic-chemistry.org

Nucleophilic Substitution (SN2) Paradigms in N-(4-Bromopentyl)phthalimide Synthesis

The synthesis of this compound predominantly relies on the nucleophilic substitution (SN2) reaction between a phthalimide (B116566) salt, typically potassium phthalimide, and a suitable alkylating agent like 1,4-dibromopentane (B1359787). google.comresearchgate.net In this reaction, the phthalimide anion acts as a nucleophile, displacing a bromide ion from the pentane (B18724) chain. unacademy.com The use of a phthalimide derivative as a protected form of an amine prevents the over-alkylation that can occur when using ammonia (B1221849) directly. masterorganicchemistry.com

The efficiency of the SN2 reaction for synthesizing this compound is highly dependent on the reaction conditions. Key factors include the choice of solvent, temperature, and the stoichiometry of the reactants.

Solvent Systems: Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the phthalimide salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity. Commonly used solvents include:

Acetone (B3395972): A process for producing primaquine (B1584692) involves reacting 1,4-dibromopentane with potassium phthalimide dissolved in boiling acetone. google.com One documented procedure using acetone involved refluxing potassium phthalimide and 1,4-dibromopentane for 24 hours, resulting in a 97% yield of this compound with 92.3% purity by HPLC. researchgate.net

Dimethylformamide (DMF): DMF is a popular solvent for the N-alkylation of phthalimides. iu.eduscielo.brscispace.com It is particularly effective, often allowing for lower reaction temperatures and shorter reaction times compared to other solvents. iu.edu For instance, alkylation of phthalimide with various dibromoalkanes has been successfully carried out in DMF in the presence of potassium carbonate. scielo.brscispace.com

Acetonitrile: This solvent has also been employed in the N-alkylation of phthalimides, with studies showing that it can provide good yields, sometimes influenced by pressure. researchgate.net

The selection of the solvent can significantly impact the reaction's yield and purity. For example, in one study, the synthesis of a related compound, 5-(o-phthalimido)-1-pentene, yielded 93.79% in DMF and 98.09% in a mixture of acetone and hexamethylphosphonic triamide. patsnap.com

Reaction Temperature and Time: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Optimization studies have shown that adjusting the temperature can significantly enhance the yield. beilstein-archives.org For example, a reaction involving 1,4-dibromopentane and potassium phthalimide was carried out at reflux in acetone for 24 hours. researchgate.net In another instance, the reaction was conducted at 60°C for 20 hours in DMF.

Reactant Stoichiometry: The molar ratio of the reactants is another crucial factor. Often, a slight excess of the dihaloalkane is used to ensure complete consumption of the more valuable phthalimide salt. researchgate.net

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Reactants | Solvent | Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Potassium phthalimide, 1,4-dibromopentane | Acetone | - | Reflux | 24 hours | 97% | researchgate.net |

| Potassium phthalimide, 1,4-dibromopentane | Acetone | - | Boiling | - | - | google.com |

| Phthalimide, 1,5-dibromopentane (B145557) | DMF | K₂CO₃ | - | - | - | scielo.brscispace.com |

| Phthalimide, 5-chloro-1-pentene (B1630857) | DMF | - | - | - | 93.79% | patsnap.com |

| Phthalimide, 5-chloro-1-pentene | Acetone/HMPT | - | - | - | 98.09% | patsnap.com |

This table is interactive and can be sorted by column.

To further improve the efficiency and environmental friendliness of the synthesis, various catalytic methods have been explored.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique that facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). acsgcipr.orgptfarm.pl In the context of N-alkylation of phthalimides, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phthalimide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present. researchgate.netmdpi.com This allows the reaction to proceed under milder conditions and can expand the range of usable solvents to less polar ones. acsgcipr.org For example, the synthesis of N-(1-methyl-3-phenyl-propane)-phthalimide was successfully achieved using solid-liquid phase-transfer catalysis with tetraoctylammonium bromide as the catalyst. researchgate.net This approach can circumvent heat and mass transfer limitations often seen in batch scale-ups, leading to a safer process and a higher quality product. rsc.org

Catalytic Use of Bases: Instead of using a stoichiometric amount of a strong base to deprotonate phthalimide, catalytic amounts of a base can be employed in conjunction with a suitable proton shuttle. This approach can make the process more atom-economical. The use of potassium carbonate in DMF is a common practice for the N-alkylation of phthalimides. scielo.brscispace.com

Optimized Reaction Conditions and Solvent Systems

Alternative Synthetic Routes to this compound

While the direct SN2 reaction is the most common method, alternative strategies can be employed, particularly to control regioselectivity or to introduce specific stereochemistry.

An alternative pathway to this compound involves a two-step sequence:

Condensation: The first step is a condensation reaction between potassium phthalimide and a molecule containing both a double bond and a leaving group, such as 5-chloro-1-pentene. This forms an N-alkenylphthalimide intermediate, specifically N-(pent-4-en-1-yl)phthalimide. patsnap.com

Addition: The second step involves the addition of hydrogen bromide (HBr) across the double bond of the intermediate. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon, which in this case is the C4 position, yielding the desired this compound. patsnap.com

This method has been reported to produce the final product with a high yield of 96.37% and a purity of 99.46%. patsnap.com

Regioselectivity: When using a dihaloalkane like 1,4-dibromopentane, the primary challenge is to achieve mono-alkylation and avoid the formation of the di-phthalimido derivative as a byproduct. scribd.com By carefully controlling the stoichiometry and reaction conditions, the formation of the desired mono-substituted product can be maximized. The reaction of potassium phthalimide with 1,4-dibromopentane shows regioselectivity, with the phthalimide preferentially attacking one of the bromine-bearing carbons. researchgate.net

Stereochemistry: The carbon atom to which the bromine is attached in this compound (the C4 position) is a stereocenter. nih.gov Therefore, the product can exist as a racemic mixture of two enantiomers. The synthetic methods described, starting from achiral precursors like 1,4-dibromopentane or 5-chloro-1-pentene, will generally produce a racemic mixture. The synthesis of specific enantiomers would require either the use of a chiral starting material or a chiral catalyst to induce stereoselectivity, or the resolution of the racemic mixture in a subsequent step.

Condensation-Addition Sequences for Precursor Formation

Methodological Advancements in Yield Optimization and Product Purity

The primary and most conventional route to this compound involves the Gabriel synthesis, a well-established method for the formation of primary amines. This reaction typically utilizes phthalimide and a suitable alkyl halide. In the context of this compound, 1,4-dibromopentane serves as the alkylating agent.

Recent advancements have focused on optimizing the reaction conditions to maximize yield and purity. Key parameters that influence the outcome of the synthesis include the choice of base, solvent, and reaction temperature. The use of a strong base is critical for the deprotonation of phthalimide, forming the nucleophilic phthalimide anion. The reaction is often carried out in a polar aprotic solvent, which effectively solvates the cation of the base while not interfering with the nucleophile.

Alternative approaches to enhance yield and purity include the use of sonication. Ultrasound baths can be employed instead of traditional refluxing and heating, potentially reducing reaction times and increasing yields researchgate.net.

Another strategy to consider for synthesizing primary amines, which could be adapted for the synthesis of precursors to this compound, involves the conversion of halogen derivatives to azides, followed by reduction via methods like the Staudinger reaction or using zinc researchgate.net. This two-step process can be an effective alternative to the direct Gabriel synthesis.

Comparative Analysis of Synthetic Efficiency and Scalability of this compound Preparation

The efficiency and scalability of synthetic routes are paramount for the practical application of this compound in larger-scale chemical manufacturing. The traditional Gabriel synthesis, while effective at the laboratory scale, can present challenges when scaling up. These can include issues with reagent solubility, heat transfer, and product isolation.

A comparative analysis of different synthetic strategies reveals trade-offs between efficiency, cost, and environmental impact. For instance, while N-(5-bromopentyl)phthalimide can be prepared with approximately 60% efficiency from the corresponding chloro-derivative under Finkelstein conditions, this highlights the utility of halide exchange reactions in optimizing the availability of starting materials mdpi.comnih.gov.

The choice of the starting alkyl halide is a critical factor. While 1,4-dibromopentane is a direct precursor, the use of other dihaloalkanes in conjunction with phthalimide allows for the synthesis of a range of N-(haloalkyl)phthalimides. For example, N-(2-bromoethyl)phthalimide and N-(4-bromobutyl)phthalimide are synthesized from their corresponding dibromoalkanes sigmaaldrich.comkoreascience.kr. The reaction conditions for these syntheses are similar, but reaction times and temperatures may vary .

The scalability of the synthesis is also a key consideration. A practical and scalable pathway for related compounds, such as the synthesis of intermediates for desferrioxamine E, has been reported, starting from N-(5-chloropentyl)phthalimide mdpi.comnih.gov. This suggests that with appropriate process development, the synthesis of this compound can also be optimized for larger-scale production.

Below is a data table summarizing various synthetic approaches for related N-(haloalkyl)phthalimides, which provides a comparative perspective on reaction conditions and yields.

| Product | Starting Halide | Base | Solvent | Temperature | Yield | Citation |

| N-(4-bromobutyl)phthalimide | 1,4-dibromobutane | K₂CO₃ | DMF | 100°C | ~87% | |

| N-(5-bromopentyl)phthalimide | 1,5-dibromopentane or 1-chloro-5-iodopentane | K₂CO₃ | DMF | Not specified | ~60% | mdpi.comnih.gov |

| N-(2-bromoethyl)phthalimide | 1,2-dibromoethane | Not specified | Not specified | Not specified | 52% (overall) | koreascience.kr |

This comparative data underscores the versatility of the Gabriel synthesis and related methodologies in preparing a variety of N-(haloalkyl)phthalimides. The optimization of these methods for this compound will continue to be an area of interest for synthetic chemists.

Elucidating Reaction Mechanisms and Reactivity Profiles of N 4 Bromopentyl Phthalimide

Fundamental Role as an Alkylating Agent in Nucleophilic Processes

N-(4-Bromopentyl)phthalimide primarily functions as an alkylating agent. oncohemakey.com This reactivity stems from the presence of the bromine atom on the pentyl chain, which makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Bromine as a Strategic Leaving Group in Substitution Reactions

The bromine atom in this compound serves as an excellent leaving group in nucleophilic substitution reactions. The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center. When a nucleophile attacks this carbon, the bromine atom departs as a bromide ion (Br-), a stable and weakly basic species, thus facilitating the reaction. This characteristic is fundamental to its role in the Gabriel synthesis of primary amines and other nucleophilic substitution processes. wikipedia.org

Nucleophilic Substitution Dynamics with Diverse Organic Nucleophiles

The electrophilic nature of the carbon bearing the bromine atom allows this compound to react with a wide array of organic nucleophiles. These reactions typically follow an SN2 mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group.

For instance, in the synthesis of certain tryptophan derivatives, this compound is used to alkylate the indole (B1671886) nitrogen under basic conditions with potassium carbonate (K2CO3). mdpi.com Similarly, it can react with other nitrogen-containing nucleophiles. The Gabriel synthesis, a classic method for preparing primary amines, utilizes the phthalimide (B116566) anion as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgthermofisher.com In a related fashion, this compound can be used to introduce a protected amino group onto a molecule.

The following table summarizes the reaction of this compound with a representative nucleophile:

| Nucleophile | Reagents and Conditions | Product | Yield |

| Nα-Boc-L-tryptophan methyl ester | PdCl2, K2CO3, norbornene, DMF, 60 °C, 24 h | C2-alkylated tryptophan derivative | 85% mdpi.com |

Transformational Pathways through Selective Reduction of the Bromide

The bromo group in this compound can be selectively reduced to a hydrogen atom. This dehalogenation can be achieved using various reducing agents. For example, systems like zinc powder in the presence of a deuterium (B1214612) source like D2O can be used to replace the bromine with deuterium. sci-hub.se This type of transformation is valuable for introducing isotopic labels or for removing the bromine functionality when it is no longer needed in a synthetic sequence. The chemoselectivity of such reductions is notable, as other functional groups like the phthalimide may remain intact under specific reaction conditions. sci-hub.se

Hydrolytic Cleavage Mechanisms and Phthalimide Deprotection

The phthalimide group in this compound serves as a protecting group for a primary amine. wikipedia.org Deprotection, or the removal of the phthaloyl group to release the free amine, is a crucial step in many synthetic applications, most notably the Gabriel synthesis. thermofisher.com

This cleavage is typically accomplished through hydrazinolysis, a method developed by Ing and Manske. thermofisher.com In this process, the N-alkylated phthalimide is treated with hydrazine (B178648) (N2H4). The hydrazine, being a strong nucleophile, attacks the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable five-membered ring, phthalhydrazide, and the liberation of the primary amine. This method is widely favored because it proceeds under mild and neutral conditions. thermofisher.com

Alternatively, acidic or basic hydrolysis can be employed, although these methods are often harsher and may not be suitable for substrates with sensitive functional groups. thermofisher.com For instance, strong acid hydrolysis can cleave the imide bonds, but may also affect other acid-labile parts of the molecule. Similarly, strong bases can hydrolyze the phthalimide, but may cause issues with base-sensitive functionalities. thermofisher.com A milder, two-stage, one-flask deprotection involves reduction with sodium borohydride (B1222165) in isopropanol (B130326) followed by treatment with acetic acid. organic-chemistry.org

Investigations into Electrophilic Addition Reactions with Unsaturated Analogues

While this compound itself is a saturated alkyl halide, its unsaturated analogues, such as N-pentenylphthalimides, can undergo electrophilic addition reactions. researchgate.netlabster.com In these reactions, the carbon-carbon double bond of the pentenyl chain acts as a nucleophile, attacking an electrophile. labster.comlibretexts.org

This process typically involves the breaking of the π-bond of the alkene and the formation of two new σ-bonds. byjus.com Common electrophiles that add to alkenes include hydrogen halides (like HBr), halogens (like Br2), and water in the presence of an acid catalyst. researchgate.net The reaction proceeds via a carbocation intermediate, and the regioselectivity of the addition to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. chemguide.co.uk These reactions provide a pathway to further functionalize the alkyl chain of phthalimide derivatives.

Derivatization and Advanced Synthetic Transformations Utilizing N 4 Bromopentyl Phthalimide

Synthesis of Primary Amines and Nitrogen-Containing Heterocyclic Scaffolds

The presence of a reactive bromine atom and a masked primary amine in the form of a phthalimide (B116566) makes N-(4-bromopentyl)phthalimide an ideal starting material for constructing complex nitrogen-containing molecules.

The Gabriel synthesis is a well-established method for the formation of primary amines from primary alkyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org In this process, the phthalimide nitrogen acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻). wikipedia.org The synthesis begins with the N-alkylation of potassium phthalimide with a primary alkyl halide, in this case, a compound like 1,4-dibromopentane (B1359787), to yield this compound. The phthalimide group effectively prevents the over-alkylation that is often problematic when using ammonia directly. masterorganicchemistry.com

Once the N-alkylphthalimide is formed, the primary amine can be liberated through several methods. The most common and mild approach is hydrazinolysis, also known as the Ing-Manske procedure. wikipedia.orgnrochemistry.com This involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄) in a solvent such as ethanol. nrochemistry.comtandfonline.com The hydrazine cleaves the phthalimide group, releasing the primary amine and forming a stable cyclic byproduct, phthalhydrazide. libretexts.orgwikipedia.org

Alternatively, the amine can be released by acidic or basic hydrolysis. libretexts.orgwikipedia.org However, these methods often require harsh conditions which might not be compatible with other functional groups present in the molecule. wikipedia.orgnrochemistry.com

Table 1: Key Steps in Gabriel Synthesis

| Step | Description | Reagents | Product |

| 1. Alkylation | The phthalimide anion acts as a nucleophile, displacing a halide from a primary alkyl halide. | Potassium phthalimide, Alkyl halide | N-Alkylphthalimide |

| 2. Deprotection | The phthalimide group is cleaved to release the primary amine. | Hydrazine (Hydrazinolysis) or Acid/Base (Hydrolysis) | Primary amine, Phthalhydrazide (from hydrazinolysis) |

This compound is a valuable precursor for synthesizing substituted piperazine (B1678402) derivatives, which are significant pharmacophores found in many therapeutic agents. researchgate.net The synthesis typically involves the reaction of this compound with a suitably substituted piperazine. For example, reacting it with 1-phenylpiperazine (B188723) results in the formation of N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide. chemicalbook.com Subsequently, the phthalimide protecting group can be removed via hydrazinolysis to yield the corresponding primary amine. This amine can then be further functionalized to create a diverse library of piperazine derivatives. tandfonline.comlookchem.com

Research has shown that N-(4-bromobutyl)phthalimide, a closely related compound, can be used to synthesize various 4-substituted 1-arylpiperazines. lookchem.com These derivatives have been investigated for their high affinity for serotonin (B10506) receptors, highlighting the importance of this synthetic strategy in medicinal chemistry. lookchem.com

Imidazo[4,5-b]pyridine derivatives are another class of heterocyclic compounds with important biological activities, notably in the development of ketolide antibiotics. sigmaaldrich.com N-(4-Bromobutyl)phthalimide, an analogue of this compound, has been utilized in the synthesis of these scaffolds. sigmaaldrich.com The synthetic route generally involves the alkylation of a suitable imidazo[4,5-b]pyridine precursor with the brominated phthalimide derivative. The resulting intermediate can then undergo further transformations, including the deprotection of the phthalimide group to introduce a primary amine, which can be a key site for further molecular elaboration. nih.govdovepress.com

N-(4-Bromobutyl)phthalimide has been employed in the synthesis of N4, N9-disubstituted 4,9-diaminoacridine derivatives, which are of interest as potential multi-stage antimalarial agents. sigmaaldrich.comnih.gov The synthesis involves a multi-step process that can include nucleophilic aromatic substitution on an acridine (B1665455) core, followed by the introduction of the phthalimido-protected aminoalkyl side chain. nih.gov The final step is the removal of the phthalimide group by hydrazinolysis to furnish the desired 4,9-diaminoacridine. nih.gov This synthetic approach allows for the systematic variation of the substituents at the N4 and N9 positions, which is crucial for structure-activity relationship studies. nih.gov

Formation of Imidazo[4,5-b]pyridine Derivatives

Applications in Macromolecular and Supramolecular Chemistry

The unique properties of this compound also lend themselves to applications in the fields of macromolecular and supramolecular chemistry, particularly in the modification of complex host molecules.

β-Cyclodextrins are cyclic oligosaccharides that are widely used in various industrial applications due to their ability to form inclusion complexes with a wide range of guest molecules. nih.gov The functionalization of β-cyclodextrins can enhance their properties and introduce new functionalities. N-(4-Bromobutyl)phthalimide serves as a useful reagent for the synthesis of functionalized β-cyclodextrin derivatives. chemicalbook.com

The synthesis typically begins with the activation of one of the primary hydroxyl groups of the β-cyclodextrin, often by converting it into a good leaving group like a tosylate. This is followed by nucleophilic substitution with the phthalimide, although direct alkylation is also possible. The bromoalkylphthalimide can be used to introduce a spacer arm with a terminal phthalimide group, which can then be deprotected to yield a primary amine. This amine can be further modified, for example, by attaching other functional moieties or by using it to link the cyclodextrin (B1172386) to other molecules or solid supports. cuni.cz

Formation of Substituted Crown Ether Architectures

The functionalization of macrocyclic compounds like crown ethers is crucial for developing novel ionophores, phase-transfer catalysts, and molecular sensors. Haloalkylphthalimides, including this compound and its analogs, serve as key reagents for introducing pendant arms onto diaza-crown ether platforms. These appended groups can enhance ion-binding selectivity and introduce new functionalities.

Integration into Boron Cluster Frameworks

The unique properties of polyhedral boron clusters, such as their three-dimensional aromaticity and high stability, have made them attractive targets for applications in medicine and materials science. Functionalizing these clusters with organic moieties can modulate their solubility, biocompatibility, and targeting capabilities.

This compound and its isomers are instrumental in attaching aliphatic spacers with terminal phthalimide groups to boron cluster scaffolds. A notable example involves the alkoxylation of a brominated closo-dodecaborate, [B₁₂Br₁₁OH]²⁻. This precursor is first reacted with 1,5-dibromopentane (B145557) to yield an alkoxylated cluster with a terminal bromine, [B₁₂Br₁₁O(CH₂)₅Br]²⁻. Subsequent nucleophilic substitution with potassium phthalimide allows for the successful integration of the phthalimido-pentyl arm onto the boron cluster framework, forming [B₁₂Br₁₁O(CH₂)₅N(CO)₂C₆H₄]²⁻. chemrxiv.org This method provides a divergent pathway to various functionalized clusters, where the phthalimide can be retained or converted to a primary amine for further conjugation, expanding the chemical space for potential therapeutic and diagnostic agents based on boron clusters. chemrxiv.org

Precursor in Natural Product Analogue and Pharmaceutical Scaffold Synthesis

This compound is a critical intermediate in the synthesis of numerous pharmaceutical agents and complex organic molecules. Its bifunctional nature, possessing a reactive bromide and a masked primary amine, allows for its sequential incorporation into larger structures.

Intermediate in Antimalarial Drug (e.g., Primaquine (B1584692) Phosphate) Synthesis

This compound is a well-established and vital intermediate in the production of 8-aminoquinoline (B160924) antimalarial drugs, most notably primaquine. patsnap.comgoogle.com Primaquine is essential for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, thereby preventing malarial relapse. cdc.govnih.gov

The synthesis of primaquine involves the construction of its characteristic diamino-pentane side chain, for which this compound is a key precursor. A common synthetic route involves the condensation reaction of 5-chloro-1-pentene (B1630857) with potassium phthalimide, followed by an addition reaction with hydrogen bromide to yield this compound. patsnap.comgoogle.com This intermediate is then coupled with the 8-aminoquinoline core. The final step involves the deprotection of the phthalimide group, typically via hydrazinolysis, to liberate the primary amine and complete the synthesis of the primaquine side chain. The temporary unavailability of this crucial precursor has historically led to shortages of the final drug, underscoring its importance in global health. cdc.gov A similar strategy is employed in the synthesis of tafenoquine, another 8-aminoquinoline antimalarial, where this compound is generated from 1,4-dibromopentane and potassium phthalimide. newdrugapprovals.org

| Drug | Precursor | Synthetic Utility |

| Primaquine Phosphate | This compound | Provides the 4-amino-1-methylbutylamine side chain after coupling and deprotection. patsnap.comgoogle.com |

| Tafenoquine | This compound | Used to construct the pentylamine side chain attached to the quinoline (B57606) core. newdrugapprovals.org |

Role in Ketolide Antibiotic Precursor Preparation

Ketolides represent an important class of macrolide antibiotics designed to overcome bacterial resistance. The synthesis of advanced macrolide derivatives often involves the modification of the macrolactone ring with novel side chains to enhance ribosomal binding and circumvent resistance mechanisms.

Haloalkylphthalimides, including this compound and its homologs, are employed in the synthesis of these crucial side chains. For example, N-(5-bromopentyl)phthalimide is used to prepare tetrazole alkyl amine side chains for coupling to the macrolide scaffold. nih.govdovepress.comresearchgate.net The synthesis involves reacting a 5-aryl-tetrazole with N-(5-bromopentyl)phthalimide, followed by hydrazinolysis to yield the desired 5-aryl-tetrazolyl-pentylamine side chain. nih.govdovepress.com This amine is then incorporated into the acylide, a class of erythromycin (B1671065) derivatives, to produce compounds with potent antibacterial activity. nih.govresearchgate.net While studies have specifically cited the butyl and pentyl analogs, the chemical principle extends to this compound for creating varied chain lengths. nih.govsigmaaldrich.com

| Antibiotic Class | Reagent | Intermediate Formed | Purpose |

| Ketolides/Acylides | N-(5-Bromopentyl)phthalimide | 5-Aryl-tetrazolyl-pentylamine | Forms a side chain to enhance antibacterial activity. nih.govdovepress.comresearchgate.net |

| Ketolides | N-(4-Bromobutyl)phthalimide | Imidazo[4,5-b]pyridine derivatives | Precursor for novel ketolide antibiotics. sigmaaldrich.com |

Contributions to Complex Pharmaceutical Intermediates

Beyond specific drug classes, this compound and its close analogs are valuable reagents for building complex pharmaceutical intermediates used in a range of therapeutic areas. lookchem.commyskinrecipes.com The ability to introduce a protected five-carbon aminoalkyl chain is a common requirement in medicinal chemistry.

One significant application is in the synthesis of N-hydroxy-N-succinylcadaverine (HSC), a key intermediate in the biosynthesis of the siderophore desferrioxamine E. mdpi.com In a scalable synthesis, N-(5-bromopentyl)phthalimide serves as an electrophile that is alkylated by an N-(benzyloxy)-Boc carbamate (B1207046) anion. mdpi.com The resulting product undergoes further transformations to yield HSC, which is a substrate for enzymes in the siderophore pathway, a target for developing new antibacterial agents. This demonstrates the utility of N-(bromopentyl)phthalimide in accessing complex, non-proteinogenic amino acid derivatives for drug discovery. mdpi.com

Creation of Diverse Functionalized Phthalimide Derivatives

The primary utility of this compound in synthesis is as a versatile precursor for a wide array of functionalized phthalimide derivatives. The reactivity of the C-Br bond allows for nucleophilic substitution reactions with a broad range of nucleophiles, leading to new molecules where the phthalimide acts as a stable protecting group for a primary amine.

The synthesis of these derivatives generally involves the reaction of this compound with nucleophiles such as amines, alkoxides, thiolates, or carbanions. This approach is fundamental to the applications previously discussed, including the functionalization of crown ethers and boron clusters, and the preparation of antibiotic side chains. koreascience.krchemrxiv.orgresearchgate.net The resulting N-substituted phthalimides can be the final target molecules, or they can serve as intermediates that are further elaborated. The phthalimide group itself is a common pharmacophore found in various biologically active compounds, and recent research continues to explore the synthesis of novel N-substituted phthalimides as potential therapeutic agents, for instance, as inhibitors in cancer pathways. nih.govmdpi.comjmchemsci.com The Gabriel synthesis and its modifications remain a cornerstone of amine synthesis, and this compound is a prime example of a reagent that leverages this classical transformation for modern synthetic challenges.

Synthesis of Aryl-Tetrazolyl Chains

The synthesis of molecules containing both an aryl-tetrazole moiety and an alkyl-amine linker is a significant area of research, particularly in the development of new therapeutic agents. A common strategy involves the reaction of a pre-formed aryl-tetrazole with an N-protected bromoalkylamine, such as N-(4-bromobutyl)phthalimide or N-(5-bromopentyl)phthalimide. nih.gov This approach allows for the systematic variation of the linker length to optimize biological activity.

The general synthetic route begins with the formation of an aromatic tetrazole from an aromatic nitrile or aldehyde. nih.gov This is typically achieved through a [2+3] cycloaddition reaction with sodium azide. nih.gov The resulting 5-aryl-tetrazole can then be N-alkylated. The reaction of the 5-aryl-tetrazole with an N-(bromoalkyl)phthalimide, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as N,N-dimethylformamide (DMF), yields the N-alkylated phthalimide derivative. nih.govresearchgate.net

The final step in creating the desired aryl-tetrazolyl alkylamine side chain is the deprotection of the phthalimide group. This is commonly accomplished through hydrazinolysis, using hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) in a solvent system like ethanol/acetonitrile, to release the primary amine. nih.govresearchgate.net This multi-step process provides a reliable method for synthesizing a library of compounds where the aryl group, the tetrazole ring substitution pattern, and the length of the alkyl chain can be systematically modified. For instance, this methodology has been successfully applied in the synthesis of novel acylide derivatives with antibacterial properties. nih.gov

General Synthetic Scheme: nih.govresearchgate.net

Tetrazole Formation: Ar-CN + NaN₃ → 5-Aryl-tetrazole

N-Alkylation: 5-Aryl-tetrazole + Br-(CH₂)n-N(Phth) + K₂CO₃ → (Phth)N-(CH₂)n-tetrazole-Ar

Deprotection (Hydrazinolysis): (Phth)N-(CH₂)n-tetrazole-Ar + NH₂NH₂·H₂O → H₂N-(CH₂)n-tetrazole-Ar

(Where Phth represents the phthalimide group, and 'n' can be varied, for example, by using N-(4-bromobutyl)phthalimide or N-(5-bromopentyl)phthalimide)

Preparation of Halogenated Analogues (e.g., Iodinated Derivatives from N-(5-Bromopentyl)phthalimide)

The conversion of alkyl bromides to alkyl iodides is a fundamental transformation in organic synthesis, often employed to increase the reactivity of the alkyl halide towards nucleophilic substitution. This halogen exchange, known as the Finkelstein reaction, is particularly useful in multi-step syntheses where the corresponding iodo-intermediate is a more effective electrophile.

The preparation of iodinated analogues from N-(bromoalkyl)phthalimides is a straightforward and high-yielding process. For example, N-(5-iodopentyl)phthalimide can be synthesized from N-(5-bromopentyl)phthalimide by treatment with potassium iodide (KI) in a suitable solvent like dry acetone (B3395972). scienceopen.com The reaction is typically heated at reflux for an extended period to ensure complete conversion. scienceopen.com The driving force for the reaction is the precipitation of the less soluble potassium bromide (KBr) in acetone, which shifts the equilibrium towards the formation of the alkyl iodide.

This method is general and can be applied to other N-(bromoalkyl)phthalimides. For instance, N-(8-iodooctyl)phthalimide has been successfully prepared from N-(8-bromooctyl)phthalimide using the same principle, affording the product in high yield. scienceopen.com The resulting N-(iodoalkyl)phthalimides are valuable intermediates for subsequent reactions, such as the alkylation of amines or other nucleophiles, where the iodo-derivative provides enhanced reactivity compared to the bromo-precursor. scienceopen.comgoogle.com.pg

Reaction Details for the Synthesis of N-(5-Iodopentyl)phthalimide: scienceopen.com

Reactants: N-(5-Bromopentyl)phthalimide, Potassium Iodide (KI)

Solvent: Dry Acetone

Conditions: Reflux, under nitrogen atmosphere

Reaction Time: 48 hours

Yield: 99% scienceopen.com

This transformation highlights the utility of N-(bromoalkyl)phthalimides as precursors to other valuable halogenated intermediates, expanding their synthetic applications.

Analytical and Spectroscopic Characterization Methodologies in Research on N 4 Bromopentyl Phthalimide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. For N-(4-Bromopentyl)phthalimide, both ¹H and ¹³C NMR are instrumental in confirming its structural framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling patterns of the protons provide a detailed map of the pentyl chain and the phthalimide (B116566) group. The aromatic protons of the phthalimide ring typically appear as multiplets in the downfield region, generally between δ 7.6 and 8.2 ppm. The protons of the pentyl chain exhibit characteristic signals that are influenced by their proximity to the electronegative bromine atom and the phthalimide nitrogen. For instance, the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) would be expected to resonate at a distinct chemical shift.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbons of the phthalimide group are readily identifiable by their characteristic downfield shifts. The various carbon atoms of the pentyl chain will also display unique resonances, allowing for a complete assignment of the carbon framework. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shifts (ppm) |

| ¹H NMR | Aromatic protons (phthalimide): ~7.7-7.9 ppm (m); Methylene protons (pentyl chain): various shifts; Methine proton (CH-Br): downfield shift; Methyl protons (CH₃): upfield shift |

| ¹³C NMR | Carbonyl carbons (C=O): downfield shifts; Aromatic carbons: various shifts; Pentyl chain carbons: various shifts |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis. The molecular formula of this compound is C₁₃H₁₄BrNO₂, corresponding to a molecular weight of approximately 296.16 g/mol . nih.govchemspider.comchemicalbook.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. rsc.org In techniques like electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺. The fragmentation pattern observed in the mass spectrum can reveal characteristic losses, such as the bromine atom or portions of the pentyl chain, further corroborating the proposed structure. For instance, a common fragmentation pathway for related phthalimide derivatives involves the phthalimide moiety itself. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will be dominated by strong absorption bands characteristic of the phthalimide group.

The most prominent features are the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations of the imide functionality. These typically appear in the region of 1700-1790 cm⁻¹. nih.gov The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. nih.gov The C-N stretching of the imide can also be observed. nih.gov The alkyl chain will show C-H stretching vibrations in the 2850-3000 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (imide) | 1700 - 1790 (strong) |

| C-H (aromatic) | > 3000 |

| C=C (aromatic) | 1500 - 1600 |

| C-H (aliphatic) | 2850 - 3000 |

| C-N (imide) | ~1320-1330 |

Source: Based on typical IR absorption data for phthalimide derivatives. nih.govlibretexts.org

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic methods are indispensable for both monitoring the progress of reactions that synthesize this compound and for purifying the final product.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to follow the course of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of starting materials and the appearance of the product can be visualized.

Column Chromatography is the primary technique for purifying the crude product. rsc.org A silica (B1680970) gel column is typically used, with a gradient of solvents, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate. This allows for the separation of this compound from any unreacted starting materials or byproducts, yielding a pure sample for further analysis and use. In some cases, high-performance liquid chromatography (HPLC) can be employed for analytical purity assessment or for preparative purification on a smaller scale.

Computational and Theoretical Investigations of N 4 Bromopentyl Phthalimide and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-Bromopentyl)phthalimide at the atomic level. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape and offer predictions about its chemical behavior.

Table 1: Computed Properties of this compound

| Property | Value | Computational Method |

| Molecular Weight | 296.16 g/mol | PubChem 2.2 |

| XLogP3 | 3.4 | XLogP3 3.0 |

| Topological Polar Surface Area | 37.4 Ų | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |

| Data sourced from PubChem CID 240534. nih.gov |

These computed descriptors are valuable for predicting the molecule's behavior in different environments. The topological polar surface area (TPSA), for instance, is a key parameter in estimating the permeability of molecules through biological membranes. For similar phthalimide (B116566) derivatives, DFT calculations have been used to analyze bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure and its conformational flexibility.

Reactivity predictions for this compound are also informed by quantum chemical calculations. The molecule presents two primary sites for reaction: the electrophilic carbon attached to the bromine atom and the phthalimide ring system. The carbon-bromine bond is inherently polarized, making the carbon atom susceptible to nucleophilic attack, a common pathway for derivatization. Computational models can quantify the partial charges on each atom, confirming the electrophilicity of the C-Br bond.

Molecular Modeling Approaches to Elucidate Reaction Pathways and Mechanisms

Molecular modeling is a powerful tool for investigating the step-by-step processes of chemical reactions involving this compound. By simulating reaction pathways, chemists can understand the energetic landscape of a reaction, including the stability of intermediates and the height of energy barriers for transition states.

A key reaction of this compound is its use in Gabriel synthesis to produce primary amines. shu.ac.uk In this reaction, the phthalimide anion acts as a nucleophile, displacing the bromide ion from another molecule. While the classical Gabriel synthesis involves the alkylation of potassium phthalimide, this compound itself can serve as an alkylating agent. Molecular modeling can elucidate the mechanism of such nucleophilic substitution reactions. These reactions can proceed through either an S\N1 or S\N2 mechanism. rsc.org Given that the bromine is attached to a secondary carbon, both pathways are plausible and can be computationally investigated.

For analogous reactions of bromoalkyl compounds, computational studies have been instrumental in determining the favorability of different reaction mechanisms. For instance, modeling the reaction of a nucleophile with the C-Br bond would involve calculating the energy profile for both the concerted S\N2 pathway and the stepwise S\N1 pathway, which proceeds through a carbocation intermediate. rsc.org The stability of this potential secondary carbocation can be assessed using computational methods.

Simulations for Intermolecular Interactions and Derivatization Potential

The way this compound interacts with other molecules, including solvents and reactants, is crucial for understanding its chemical behavior and potential for creating new derivatives. Molecular dynamics (MD) simulations and other modeling techniques can provide a dynamic view of these intermolecular forces.

The phthalimide moiety, with its polar carbonyl groups, is capable of engaging in dipole-dipole interactions and, in the presence of suitable donors, hydrogen bonding. The alkyl chain, on the other hand, contributes to van der Waals interactions. In studies of related phthalimide derivatives, molecular docking has been employed to investigate how these molecules bind to biological targets like enzymes or DNA. nih.govresearchgate.net These studies highlight the importance of π-π stacking interactions involving the phthalimide ring and hydrophobic interactions of the alkyl chain. nih.gov

The derivatization potential of this compound is significant, primarily due to the reactive C-Br bond. This site allows for the attachment of a wide variety of nucleophilic groups, leading to a diverse range of new molecules. For example, reaction with amines, thiols, or alkoxides can introduce new functional groups. Computational simulations can help predict the feasibility and outcome of these derivatization reactions by modeling the interaction energies between this compound and potential nucleophiles.

Predictive Studies for Optimization of Synthetic Routes and Product Yields

Computational chemistry offers a predictive framework for optimizing the synthesis of this compound and its subsequent reactions. By simulating reaction conditions, it is possible to identify the most promising parameters for achieving high product yields, thus reducing the need for extensive experimental trial and error.

The synthesis of this compound itself can be modeled to understand the influence of various factors. For instance, the reaction of phthalimide with 1,4-dibromopentane (B1359787) can be computationally studied to determine the optimal solvent and temperature conditions. While no specific predictive studies for the synthesis of this compound are publicly available, the principles have been applied to similar systems. For related phthalimide syntheses, computational approaches can help in the selection of the base and solvent by modeling their influence on the reaction's energy profile.

Furthermore, predictive studies can guide the use of this compound as a precursor in multi-step syntheses. For example, in the preparation of more complex molecules, computational modeling can help in designing a synthetic route that maximizes the yield of each step. By understanding the reactivity of the intermediates, potential side reactions can be anticipated and minimized. For related bromoalkylphthalimides, their use as alkylating agents in the synthesis of various heterocyclic compounds has been documented, and computational modeling could be applied to optimize these processes. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-Bromopentyl)phthalimide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution. For example, reacting phthalimide with 1,5-dibromopentane in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃ or Na₂CO₃) at elevated temperatures (~100°C) for 24 hours achieves yields of 85–87% . Key factors include:

- Solvent choice : DMF enhances reactivity due to high polarity.

- Base selection : K₂CO₃ minimizes side reactions compared to stronger bases.

- Purification : Column chromatography or recrystallization (e.g., ethanol) ensures purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., CH₂Br resonance at δ ~3.4 ppm in ¹H NMR) .

- Elemental Analysis : Verify %C, %H, %Br (e.g., C: 51.09%, Br: 28.32% for N-(4-Bromobutyl) analogs) .

- Melting Point : Lit. range 76–80°C (deviations indicate impurities) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Waste Disposal : Follow EPA/REACH guidelines for halogenated organics .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing imidazo[4,5-b]pyridine derivatives or calixarene-based ligands?

- Mechanistic Insight : The bromopentyl chain undergoes substitution with nucleophiles (e.g., amines, thiols) to form intermediates for heterocycles or macrocycles. For example:

- Imidazo Derivatives : React with 2-aminopyridines under Pd catalysis to form fused rings .

- Calixarene Ligands : Alkylation of thiacalix[4]arene with the bromopentyl group introduces functional arms for metal coordination .

- Characterization : X-ray crystallography (monoclinic space group observed in seleno-phthalimide analogs) and UV-Vis spectroscopy validate structural motifs .

Q. What computational approaches are used to predict the reactivity or spectroscopic properties of this compound?

- Modeling Strategies :

- DFT Calculations : Simulate UV-Vis spectra (e.g., comparing N-(2-bromoethyl)phthalimide’s λmax with experimental data) .

- Docking Studies : Assess interactions with biological targets (e.g., sodium channels) using phthalimide pharmacophores .

- Data Validation : Experimental FT-IR (C=O stretch ~1700 cm⁻¹) and NMR align with computed natural atomic orbitals .

Q. How do researchers resolve contradictions in biological activity data for phthalimide derivatives, such as antioxidant vs. enzyme inhibition effects?

- Case Study : N-(4-substituted-phenyl)phthalimides show variable DPPH radical scavenging (IC50: 1.30–1.40 mg/mL) vs. acetylcholinesterase inhibition (e.g., 3a > galantamine).

- Statistical Analysis : ANOVA (p < 0.05) distinguishes significant activity differences .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Br) enhance electrophilicity, influencing enzyme binding .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 100 | 24 | 87 | |

| Na₂CO₃ | DMF | 100 | 24 | 85 |

Table 2 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.4 (CH₂Br), δ 7.8 (phthalimide) | |

| ¹³C NMR | δ 168.5 (C=O), δ 33.2 (CH₂Br) | |

| FT-IR | 1700 cm⁻¹ (C=O stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.